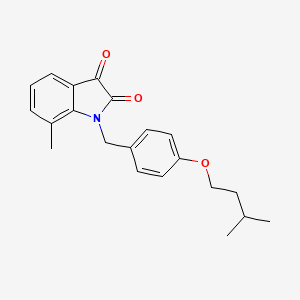

1-(4-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione

Description

1-(4-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione is a synthetic indoline-2,3-dione derivative characterized by a 7-methyl-substituted indole-2,3-dione core, a benzyl group at position 1, and an isopentyloxy substituent on the para position of the benzyl ring. Indoline-2,3-diones (isatins) are heterocyclic compounds with a broad range of biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . The structural modifications in this compound—specifically the 7-methyl group and the isopentyloxybenzyl moiety—are hypothesized to enhance lipophilicity and binding affinity to biological targets, such as acetylcholinesterase or cholinesterase enzymes .

Properties

IUPAC Name |

7-methyl-1-[[4-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-14(2)11-12-25-17-9-7-16(8-10-17)13-22-19-15(3)5-4-6-18(19)20(23)21(22)24/h4-10,14H,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOORRGXKXNVKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)OCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, isopentyl bromide, and 7-methylindoline-2,3-dione.

Etherification: The first step involves the etherification of 4-hydroxybenzaldehyde with isopentyl bromide in the presence of a base such as potassium carbonate to form 4-(isopentyloxy)benzaldehyde.

Condensation Reaction: The 4-(isopentyloxy)benzaldehyde is then subjected to a condensation reaction with 7-methylindoline-2,3-dione in the presence of an acid catalyst to form the desired product, this compound.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.

Chemical Reactions Analysis

1-(4-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and indoline rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Hydrolysis: The ether linkage in the isopentyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Biology: It is used as a probe to study biological pathways and molecular interactions in cells.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, aiding in the design of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 1-(4-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways: It can influence various cellular pathways, such as apoptosis, cell proliferation, and inflammation, by binding to key proteins and altering their function.

Biochemical Effects: The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione with structurally or functionally related indoline-dione derivatives.

Core Structural Analogues

- 7-Methylisatin (7-Methylindoline-2,3-dione): This simpler analogue lacks the 1-(4-isopentyloxybenzyl) substituent. The 7-methyl group on the indoline-dione core is retained, but the absence of the benzyl-isopentyloxy chain reduces its molecular weight and likely diminishes its lipophilicity.

- (S)-2-(2,6-Dioxopiperidin-3-yl)-4-((2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino)isoindoline-1,3-dione (from ): This isoindoline-1,3-dione derivative shares the dione moiety but differs in core structure (isoindoline vs. indoline) and substitution patterns. Its morpholinoazetidine and fluorine substituents suggest enhanced solubility and target specificity compared to the isopentyloxybenzyl group in the target compound. Such modifications are typical in pharmaceutical candidates to optimize pharmacokinetics .

Functional Analogues

- For example, donepezil, a clinically used AChE inhibitor, shares a benzylpiperidine substituent that enhances binding to the enzyme’s peripheral anionic site. The isopentyloxybenzyl group in the target compound may mimic this interaction .

Coagulation Factor XII Inhibitors : Some indoline-diones modulate coagulation pathways. The target compound’s benzyl substituent could influence interactions with serine proteases like Factor XII, though direct evidence is absent in the provided data .

Biological Activity

1-(4-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione is a derivative of indoline and isatin, compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an isatin moiety and a substituted benzyl group. Its molecular formula is with a molecular weight of 299.35 g/mol. The presence of the isopentyloxy group enhances its solubility and bioavailability, which are critical for its biological activity.

1. Antioxidant Activity

Research indicates that compounds with indoline and isatin structures exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer. The antioxidant capacity can be attributed to the ability of the compound to scavenge free radicals and enhance cellular defense mechanisms.

2. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various indoline derivatives, including this compound. The results showed promising activity against a range of bacterial and fungal strains. The mechanism involves disruption of microbial cell membranes and inhibition of key metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 32 µg/mL |

3. Anti-inflammatory Properties

The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as arthritis and asthma. The anti-inflammatory mechanism may involve the modulation of NF-kB signaling pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. Inhibition of MAO can enhance levels of serotonin and dopamine, potentially benefiting mood disorders.

- DNA Interaction : Preliminary studies suggest that the compound may interact with DNA, leading to inhibition of cancer cell proliferation through induction of apoptosis.

Case Studies

- Neuroprotective Effects : A case study investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. Treatment resulted in reduced neuronal damage and improved motor function, highlighting its potential as a therapeutic agent for neurodegenerative conditions.

- Anticancer Potential : Another study assessed the anticancer effects on human breast cancer cells (MCF-7). The compound induced apoptosis through caspase activation and reduced cell viability significantly at concentrations above 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.